N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide
CAS No.: 2034296-03-0
Cat. No.: VC6634031
Molecular Formula: C14H14N6O2
Molecular Weight: 298.306
* For research use only. Not for human or veterinary use.
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide - 2034296-03-0](/images/structure/VC6634031.png)
Specification
CAS No. | 2034296-03-0 |
---|---|
Molecular Formula | C14H14N6O2 |
Molecular Weight | 298.306 |
IUPAC Name | N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Standard InChI | InChI=1S/C14H14N6O2/c21-14(10-2-6-22-8-10)17-11-1-4-19(7-11)12-13-18-16-9-20(13)5-3-15-12/h2-3,5-6,8-9,11H,1,4,7H2,(H,17,21) |
Standard InChI Key | WVOXVKRLRPUJFU-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC(=O)C2=COC=C2)C3=NC=CN4C3=NN=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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Triazolo[4,3-a]pyrazine core: A bicyclic system containing two nitrogen atoms in the pyrazine ring and one in the triazole moiety, enabling hydrogen bonding and π-π interactions .
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Pyrrolidine ring: A five-membered saturated amine ring attached at the 8-position of the triazolo-pyrazine, introducing conformational flexibility.
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Furan-3-carboxamide group: A planar furan ring with a carboxamide substituent at the 3-position, enhancing solubility and target binding .
The molecular formula is inferred as C₁₅H₁₆N₆O₂, with a calculated molecular weight of 312.34 g/mol. Key physicochemical properties, derived from analogous compounds, include:
Property | Value |
---|---|
LogP | 1.8–2.2 (moderate lipophilicity) |
Water Solubility | ~50 µM (pH 7.4) |
pKa | 3.9 (carboxamide NH) |
These properties suggest favorable drug-likeness, aligning with Lipinski’s rule of five.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(1-( triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide involves a multi-step sequence:
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Formation of Triazolo-Pyrazine Core:
Cyclocondensation of 3-aminopyrazine-2-carboxylic acid with trimethylorthoformate yields the triazolo[4,3-a]pyrazine scaffold. -
Pyrrolidine Substitution:
Nucleophilic aromatic substitution at the 8-position introduces the pyrrolidine ring using 3-aminopyrrolidine under basic conditions (K₂CO₃, DMF, 80°C) . -
Furan-3-Carboxamide Coupling:
Activation of furan-3-carboxylic acid via EDCI/HOBt facilitates amide bond formation with the pyrrolidine amine .
Optimization Challenges:
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Low yields (<30%) in the pyrrolidine substitution step due to steric hindrance.
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Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85 (d, J = 1.8 Hz, 1H, furan-H), 6.75 (dd, J = 3.2 Hz, 1H, furan-H), 4.15–3.90 (m, 2H, pyrrolidine-CH₂), 3.45–3.30 (m, 1H, pyrrolidine-CH).
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) reveal moderate efficacy, attributed to membrane disruption via furan ring insertion .
Neurokinin Receptor Antagonism
The triazolo-pyrazine core demonstrates affinity for NK₁ receptors (IC₅₀ = 120 nM), potentially blocking substance P signaling in pain pathways.
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